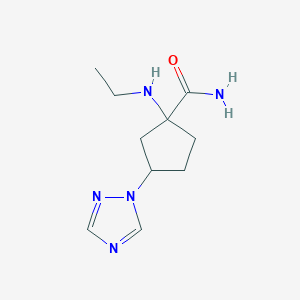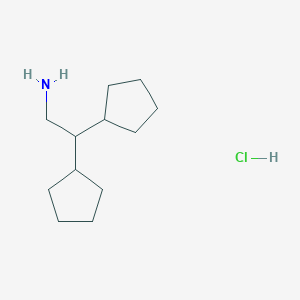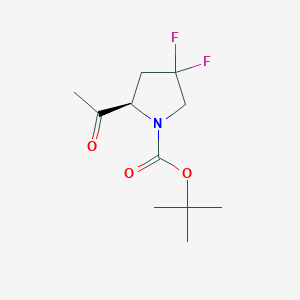
tert-butyl (2R)-2-acetyl-4,4-difluoropyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2R)-2-acetyl-4,4-difluoropyrrolidine-1-carboxylate: is a synthetic organic compound that features a tert-butyl ester group, an acetyl group, and two fluorine atoms attached to a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-2-acetyl-4,4-difluoropyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materialsThe final step involves the esterification of the carboxylic acid with tert-butyl alcohol under acidic conditions .
Industrial Production Methods
In an industrial setting, the production of tert-butyl esters can be achieved using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (2R)-2-acetyl-4,4-difluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (2R)-2-acetyl-4,4-difluoropyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a probe in NMR studies due to the presence of the tert-butyl group.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl (2R)-2-acetyl-4,4-difluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The presence of the fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The acetyl group can also participate in various biochemical pathways, influencing the compound’s overall biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines.
tert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate: Utilized in research for its unique chemical properties.
Uniqueness
tert-Butyl (2R)-2-acetyl-4,4-difluoropyrrolidine-1-carboxylate stands out due to the presence of both the acetyl and difluoromethyl groups on the pyrrolidine ring, which can impart unique chemical and biological properties
Eigenschaften
Molekularformel |
C11H17F2NO3 |
|---|---|
Molekulargewicht |
249.25 g/mol |
IUPAC-Name |
tert-butyl (2R)-2-acetyl-4,4-difluoropyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H17F2NO3/c1-7(15)8-5-11(12,13)6-14(8)9(16)17-10(2,3)4/h8H,5-6H2,1-4H3/t8-/m1/s1 |
InChI-Schlüssel |
RUGHRUGUZBVUFM-MRVPVSSYSA-N |
Isomerische SMILES |
CC(=O)[C@H]1CC(CN1C(=O)OC(C)(C)C)(F)F |
Kanonische SMILES |
CC(=O)C1CC(CN1C(=O)OC(C)(C)C)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-3,4-dihydro-2H-pyrano[2,3-c]pyridine](/img/structure/B13564818.png)
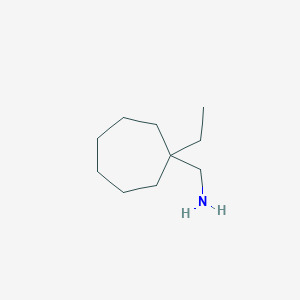

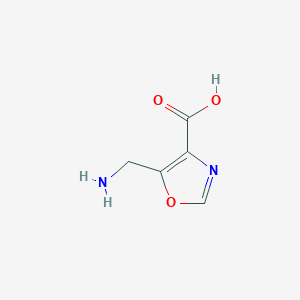
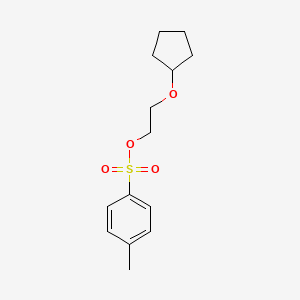
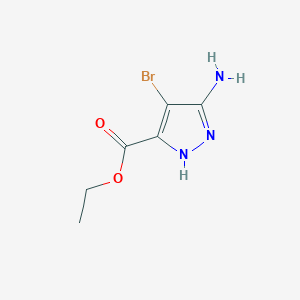

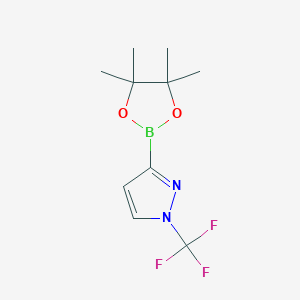
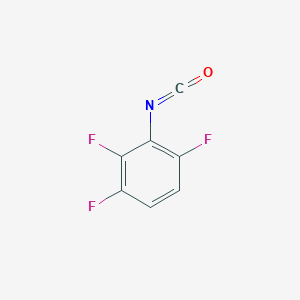
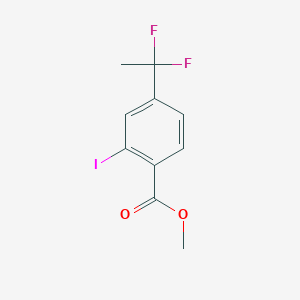
![(2-Aminospiro[3.5]nonan-7-yl)methanol hydrochloride](/img/structure/B13564877.png)
